
5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin: is a synthetic porphyrin compound characterized by the presence of four 3-nitrophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin typically involves the condensation of pyrrole with 3-nitrobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at elevated temperatures. The resulting product is then purified using column chromatography to obtain the desired porphyrin compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro groups on the phenyl rings, which can act as electron-withdrawing groups and affect the reactivity of the porphyrin core .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles, such as amines or thiols, which can replace the nitro groups on the phenyl rings.
Major Products: The major products formed from these reactions include oxo-porphyrins, amino-porphyrins, and various substituted porphyrin derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin is used as a building block for the synthesis of more complex porphyrin derivatives. Its unique structure allows for the exploration of various chemical modifications and functionalizations .
Biology: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment that uses light-activated compounds to selectively destroy cancer cells .
Medicine: The compound’s ability to generate reactive oxygen species upon light activation makes it a promising candidate for the treatment of certain types of cancer. Additionally, its derivatives are being investigated for their potential as antimicrobial agents .
Industry: In industrial applications, this compound is used in the development of sensors and catalysts. Its unique electronic properties make it suitable for use in various catalytic processes and as a component in sensor devices .
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin is primarily based on its ability to absorb light and generate reactive oxygen species (ROS). Upon light activation, the compound undergoes a photochemical reaction that produces singlet oxygen and other ROS. These reactive species can cause damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the selective destruction of cancer cells is achieved through light activation .
Comparaison Avec Des Composés Similaires
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyl groups instead of nitro groups, which can influence its solubility and reactivity.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: The presence of methoxy groups can affect the electronic properties and stability of the porphyrin compound.
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin: This cationic porphyrin is used in various catalytic and therapeutic applications due to its unique electronic properties.
Uniqueness: The presence of nitro groups in 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin imparts unique electronic and chemical properties to the compound. These nitro groups act as electron-withdrawing groups, making the compound more reactive in certain chemical reactions. Additionally, the nitro groups can be easily modified to introduce other functional groups, enhancing the versatility of the compound for various applications .
Propriétés
Formule moléculaire |
C44H26N8O8 |
|---|---|
Poids moléculaire |
794.7 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(3-nitrophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26N8O8/c53-49(54)29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(22-26)50(55)56)37-17-19-39(47-37)44(28-8-4-12-32(24-28)52(59)60)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(23-27)51(57)58/h1-24,45,48H |
Clé InChI |
LVMPLPBPHFPSEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)[N+](=O)[O-])C8=CC(=CC=C8)[N+](=O)[O-])C=C4)C9=CC(=CC=C9)[N+](=O)[O-])N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


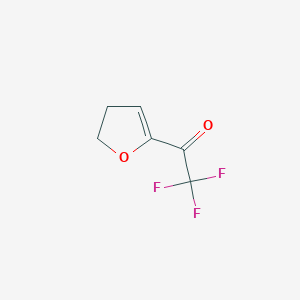
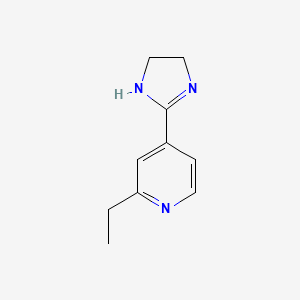
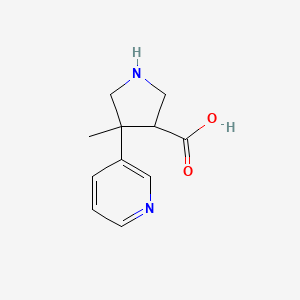
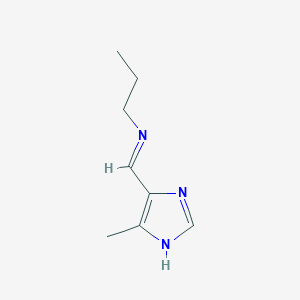
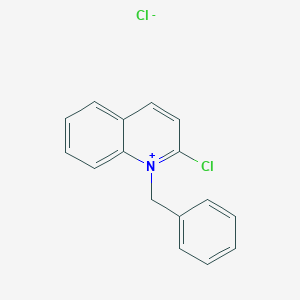

![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)
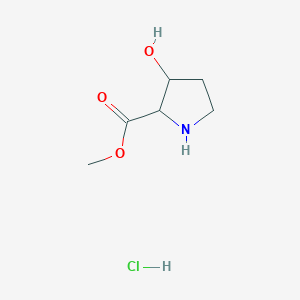
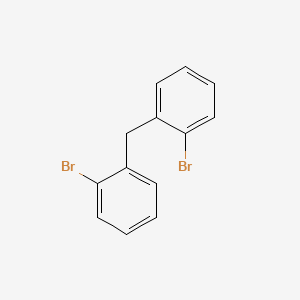
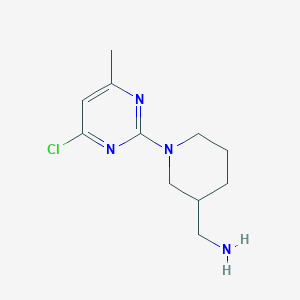
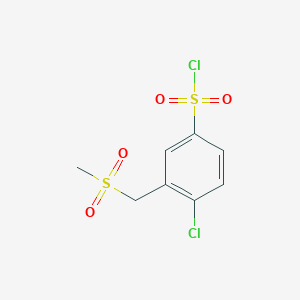
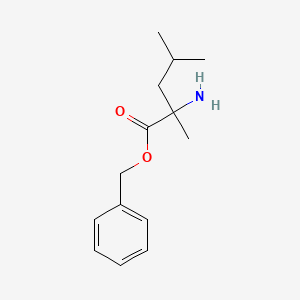
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)

